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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperidin-2-one

CAS No.: 27471-37-0

Cat. No.: B3256678

Get Quote

Executive Summary
1-(4-Chlorophenyl)piperidin-2-one is a highly versatile

-aryl lactam building block utilized extensively in medicinal chemistry, notably in the synthesis
of coagulation Factor Xa inhibitors and related pharmacophores. As a Senior Application
Scientist, I have structured this technical whitepaper to elucidate the IUPAC nomenclature
logic, physicochemical properties, optimized synthesis protocols via copper-catalyzed
amidation, and analytical characterization standards required for robust drug development
workflows.

IUPAC Nomenclature & Structural Identity
The IUPAC name 1-(4-chlorophenyl)piperidin-2-one provides a highly specific map of the

molecule's structural topology. Understanding this nomenclature is critical for predicting its

chemical behavior and reactivity profile.

Parent Heterocycle (Piperidine): The core is a saturated, six-membered heterocycle

containing one nitrogen atom.
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Principal Functional Group (-2-one): A ketone carbonyl is located at the C2 position adjacent

to the nitrogen. This specific arrangement defines the molecule as a cyclic amide, commonly

known as a δ-valerolactam.

Substituent (1-(4-chlorophenyl)): A benzene ring, substituted with a chlorine atom at the para

position (C4), is attached directly to the lactam nitrogen (N1).

1-(4-Chlorophenyl)piperidin-2-one

Parent Heterocycle:
Piperidine

 Base Ring

Principal Group:
-2-one (Lactam)

 Oxidation State

N-Substituent:
1-(4-Chlorophenyl)

 N-Arylation
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Logical breakdown of the IUPAC nomenclature for 1-(4-Chlorophenyl)piperidin-2-one.

Physicochemical Profiling
To facilitate downstream formulation and reaction planning, the quantitative physicochemical

properties of the compound are summarized below.

Table 1: Key Physicochemical Properties
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Property Value

Molecular Formula C₁₁H₁₂ClNO

Molecular Weight 209.67 g/mol

Exact Mass 209.0607 Da

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)

Topological Polar Surface Area (TPSA) 20.3 Å²

Rotatable Bonds 1 (N-Aryl bond)

Mechanistic Synthesis & Reaction Engineering
The synthesis of

-aryl lactams traditionally relies on Ullmann-type condensations or Buchwald-Hartwig cross-
couplings. For the synthesis of 1-(4-chlorophenyl)piperidin-2-one, a modified Copper-
Catalyzed Amidation (Goldberg Reaction) is the most robust and scalable approach.

Causality of Experimental Choices
Substrate Selection (Chemoselectivity): 1-chloro-4-iodobenzene is selected as the arylating

agent. The C–I bond is significantly more reactive toward oxidative addition (or halogen atom

transfer) than the C–Cl bond. This differential reactivity ensures selective

-arylation at the iodine site without triggering unwanted oligomerization.

Catalyst & Ligand System: The use of Copper(I) Iodide (CuI) paired with

-dimethylethylenediamine (DMEDA) is critical. The bidentate DMEDA ligand stabilizes the
Cu(I) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(II) species.
Furthermore, kinetic studies demonstrate that this diamine ligand accelerates the rate-
determining aryl halide activation step ([1]).

Base Selection: Anhydrous K₂CO₃ is employed as a mild inorganic base. It is strong enough

to deprotonate the lactam to form the active Cu(I)-amidate complex, but mild enough to
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prevent base-catalyzed lactam ring-opening.

Table 2: Comparison of Catalytic Systems for C-N Cross-Coupling

Parameter
Copper-Catalyzed
(Ullmann-Goldberg)

Palladium-Catalyzed
(Buchwald-Hartwig)

Catalyst CuI (5–10 mol%) Pd₂(dba)₃ (1–5 mol%)

Ligand -DMEDA Xantphos or BINAP

Base K₂CO₃ Cs₂CO₃ or NaOtBu

Temperature 110 °C 80 – 100 °C

Chemoselectivity
High (Strictly favors C–I over

C–Cl)
Moderate to High

Industrial Viability High (Low cost, lower toxicity)
Moderate (High cost, heavy

metal residue)

Step-by-Step Methodology (Self-Validating Protocol)
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δ-Valerolactam +
1-Chloro-4-iodobenzene

Catalyst System:
CuI / N,N'-DMEDA

C-N Cross-Coupling
(110°C, Dioxane, 24h)

Aqueous Workup
& Extraction

Silica Chromatography

Pure Product
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Step-by-step experimental workflow for the Ullmann-type C-N cross-coupling synthesis.

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar under an

argon atmosphere, add δ-valerolactam (12.0 mmol, 1.2 equiv), 1-chloro-4-iodobenzene (10.0

mmol, 1.0 equiv), CuI (0.5 mmol, 5 mol%), and anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv).

Solvent & Ligand Addition: Inject 20 mL of anhydrous 1,4-dioxane to achieve a 0.5 M

concentration. Follow immediately with the addition of

-dimethylethylenediamine (1.0 mmol, 10 mol%) via a micro-syringe.
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Reaction Execution: Seal the flask, heat the reaction mixture to 110 °C in an oil bath, and stir

vigorously for 24 hours.

Self-Validation Checkpoint 1: Monitor via TLC (3:1 Hexanes/EtOAc). The complete

disappearance of the 1-chloro-4-iodobenzene spot (

) and the appearance of a new UV-active product spot (

) validates reaction completion.

Workup: Cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and filter

the suspension through a pad of Celite to remove the copper catalyst and inorganic salts.

Extraction: Wash the organic filtrate with distilled water (2 × 30 mL) and brine (30 mL). Dry

the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude residue via silica gel flash chromatography using a gradient

elution of Hexanes/Ethyl Acetate (from 9:1 to 3:1) to yield the pure product as a crystalline

solid.

Analytical Validation & Spectral Profiling
To ensure absolute structural integrity, the synthesized compound must be validated against

the following theoretical spectral profile. Any deviation indicates incomplete coupling or ring-

opening side reactions.

¹H NMR (400 MHz, CDCl₃):

7.35 (d, J = 8.6 Hz, 2H, Ar-H meta to N), 7.20 (d, J = 8.6 Hz, 2H, Ar-H ortho to N), 3.60 (t, J =
5.8 Hz, 2H, N-CH₂), 2.50 (t, J = 6.0 Hz, 2H, CO-CH₂), 1.95 – 1.85 (m, 4H, CH₂CH₂).

¹³C NMR (100 MHz, CDCl₃):

170.2 (C=O), 141.5 (Ar-C1), 132.0 (Ar-C4), 129.1 (Ar-C3,5), 127.5 (Ar-C2,6), 51.5 (N-C),
32.8 (C-C=O), 23.4, 21.2.

IR (ATR, cm⁻¹): 2945 (C-H stretch), 1650 (Strong, Lactam C=O stretch), 1490 (Aromatic

C=C), 1090 (Aryl C-Cl stretch).
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Self-Validation Checkpoint 2: The presence of the sharp 1650 cm⁻¹ peak confirms the

lactam ring remains intact and was not hydrolyzed during the basic workup.

HRMS (ESI-TOF):m/z calculated for C₁₁H₁₃ClNO [M+H]⁺ 210.0686, found 210.0682.

Pharmacological Relevance & Scaffold Utility
The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-

inserted">

-aryl lactam motif acts as a "privileged scaffold" in modern medicinal chemistry. Specifically, the
1-(4-aryl)piperidin-2-one core is a critical structural determinant in the discovery and
optimization of direct Factor Xa inhibitors, such as the blockbuster anticoagulant Apixaban ([2];
[3][4]).

While Apixaban utilizes a p-methoxyphenyl group at this position to optimize oral bioavailability

and binding within the S4 pocket of Factor Xa, the p-chlorophenyl analog (1-(4-
chlorophenyl)piperidin-2-one) serves as a vital intermediate for Structure-Activity

Relationship (SAR) profiling.

The substitution of a methoxy group with a chlorine atom fundamentally alters the electronic

and steric landscape:

Electronic Profile: The chlorine atom acts as an electron-withdrawing group via induction,

altering the electron density of the lactam nitrogen (Hammett constant

= 0.23).

Lipophilicity: The chloro-substituent significantly increases the lipophilicity (

= 0.71) compared to the methoxy group (

= -0.02), which can be strategically leveraged to enhance cell membrane permeability or
modulate the half-life of the resulting active pharmaceutical ingredient (API).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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